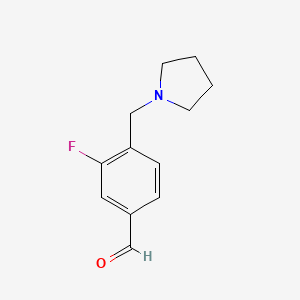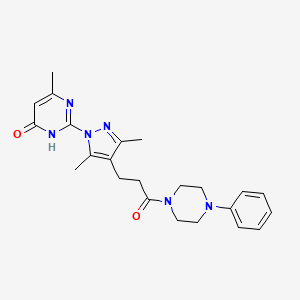
2-(3,5-二甲基-4-(3-氧代-3-(4-苯基哌嗪-1-基)丙基)-1H-吡唑-1-基)-6-甲基嘧啶-4(3H)-酮
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
The compound "2-(3,5-dimethyl-4-(3-oxo-3-(4-phenylpiperazin-1-yl)propyl)-1H-pyrazol-1-yl)-6-methylpyrimidin-4(3H)-one" is a complex molecule that appears to be related to the family of antipyrine derivatives. These compounds are known for their various pharmacological activities and are often explored for their potential therapeutic applications. The structure of the compound suggests that it may have been synthesized through a series of reactions involving pyrazolone derivatives and other chemical entities to introduce the phenylpiperazine moiety.
Synthesis Analysis
The synthesis of related compounds has been described in the literature. For instance, a similar pyrazolone derivative was synthesized by reacting 4-(1-iminoethyl)-3-methyl-1-phenyl-2-pyrazolin-5-one with benzylidenemalononitrile, followed by various other reactions to yield new oxopyrazolinylpyridines and related compounds . Although the exact synthesis of the compound is not detailed, it is likely that a similar synthetic strategy could be employed, involving key steps such as condensation, substitution, and cyclization reactions.
Molecular Structure Analysis
The molecular structure of antipyrine-like derivatives has been characterized using techniques such as X-ray crystallography, which provides detailed information about the arrangement of atoms within the crystal lattice . The related compounds mentioned in the provided data exhibit crystallization in the monoclinic P21/c space group and are stabilized by various intermolecular interactions, including hydrogen bonds and π-interactions . These findings can be extrapolated to suggest that the compound of interest may also exhibit a complex array of intermolecular interactions that could influence its physical properties and biological activity.
Chemical Reactions Analysis
The chemical reactivity of pyrazolone derivatives is quite versatile, allowing for the synthesis of a wide range of compounds with diverse biological activities. The reactions often involve nucleophilic attack at the carbonyl or imino groups, leading to the formation of new carbon-nitrogen or carbon-oxygen bonds . The presence of substituents such as the phenylpiperazine moiety in the compound of interest could further influence its reactivity, potentially leading to unique chemical transformations.
Physical and Chemical Properties Analysis
While the specific physical and chemical properties of the compound "2-(3,5-dimethyl-4-(3-oxo-3-(4-phenylpiperazin-1-yl)propyl)-1H-pyrazol-1-yl)-6-methylpyrimidin-4(3H)-one" are not provided, related compounds have been studied for their solid-state structures and energetics . The physical properties such as melting point, solubility, and stability are likely to be influenced by the molecular structure and the nature of intermolecular interactions. The chemical properties, including reactivity and potential biological activity, can be inferred from the functional groups present in the molecule and their known chemistry.
科学研究应用
抗癌和抗炎应用
一个重要的研究领域涉及探索新型吡唑并嘧啶衍生物作为抗癌和抗炎剂的潜力。一系列新化合物的合成,包括与指定化合物密切相关的类似物,已证明对各种癌细胞系(如 HCT-116 和 MCF-7)具有有希望的细胞毒活性,以及对 5-脂氧合酶(一种参与炎症的酶)的抑制作用。这些发现强调了吡唑并嘧啶衍生物在开发用于癌症和炎症性疾病的新型治疗剂中的潜力 (Rahmouni 等人,2016)。
杂环合成
另一个研究应用在于在杂环合成中利用烯胺腈。所讨论的化合物可作为合成各种吡唑、吡啶和嘧啶衍生物的基础。这些衍生物已被表征并探索了各种药理特性,进一步扩展了潜在治疗剂的化学空间,并展示了吡唑并嘧啶基化合物在药物化学中的多功能性 (Fadda 等人,2012)。
缓蚀
研究还调查了与所讨论的化学结构相关的联吡唑衍生物作为缓蚀剂的潜力。使用密度泛函理论 (DFT) 的理论研究阐明了这些化合物的抑制效率和反应位点,表明它们在保护金属免受腐蚀方面的效用。对于金属寿命和完整性至关重要的行业而言,此应用至关重要,这展示了该化合物除了生物医学应用之外的多功能性 (Wang 等人,2006)。
属性
IUPAC Name |
2-[3,5-dimethyl-4-[3-oxo-3-(4-phenylpiperazin-1-yl)propyl]pyrazol-1-yl]-4-methyl-1H-pyrimidin-6-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H28N6O2/c1-16-15-21(30)25-23(24-16)29-18(3)20(17(2)26-29)9-10-22(31)28-13-11-27(12-14-28)19-7-5-4-6-8-19/h4-8,15H,9-14H2,1-3H3,(H,24,25,30) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
POYHBQRWXPYGEQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=O)NC(=N1)N2C(=C(C(=N2)C)CCC(=O)N3CCN(CC3)C4=CC=CC=C4)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H28N6O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
420.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(3,5-dimethyl-4-(3-oxo-3-(4-phenylpiperazin-1-yl)propyl)-1H-pyrazol-1-yl)-6-methylpyrimidin-4(3H)-one | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![2-[[1-(4-Methyl-1,3-thiazole-5-carbonyl)piperidin-4-yl]methoxy]pyridine-4-carbonitrile](/img/structure/B2548522.png)
![Methyl 3-[(2,4-dimethoxyphenyl)sulfamoyl]-4-(4-methylphenyl)thiophene-2-carboxylate](/img/structure/B2548523.png)
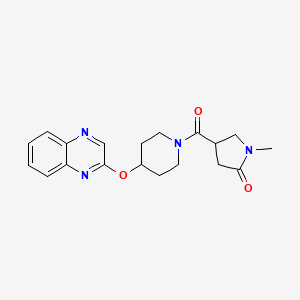
![2-chloro-N-(7-methyl-[1,3]thiazolo[4,5-g][1,3]benzothiazol-2-yl)benzamide](/img/structure/B2548528.png)
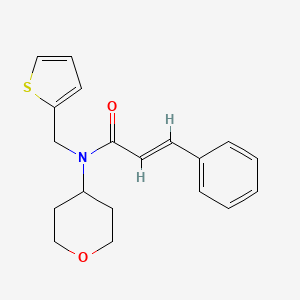


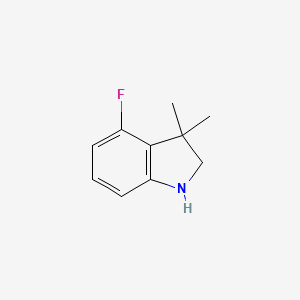
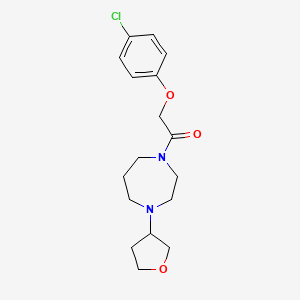
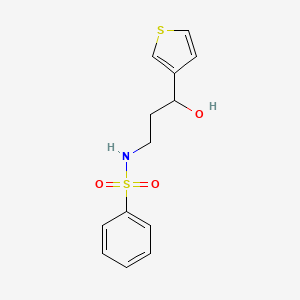
![5-(2-{[3-chloro-5-(trifluoromethyl)-2-pyridinyl]amino}ethyl)-8-(trifluoromethyl)[1,2,4]triazolo[4,3-a]quinoxalin-4(5H)-one](/img/structure/B2548539.png)
![N,N-Dimethyl-4-[(pyrido[3,4-d]pyrimidin-4-ylamino)methyl]piperidine-1-sulfonamide](/img/structure/B2548541.png)
